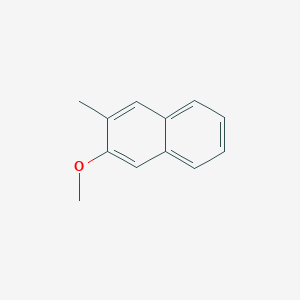

2-Methoxy-3-methylnaphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCHKHUMIBLUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479210 | |

| Record name | 2-Methoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61873-80-1 | |

| Record name | 2-Methoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Current Scientific Significance and Research Landscape

2-Methoxy-3-methylnaphthalene, a polycyclic aromatic hydrocarbon, is characterized by a naphthalene (B1677914) core substituted with a methoxy (B1213986) and a methyl group at the 2 and 3 positions, respectively. cymitquimica.com This seemingly simple structure has garnered considerable attention in the scientific community, primarily as a crucial intermediate in the synthesis of more complex molecules and as a building block for functional materials. cymitquimica.comcymitquimica.comontosight.ai The current research landscape is vibrant, with studies spanning from fundamental synthetic transformations to the development of sophisticated materials with potential applications in electronics and pharmaceuticals. ontosight.aismolecule.com

The compound is typically a colorless to pale yellow solid with a characteristic aromatic odor. cymitquimica.com It exhibits moderate solubility in organic solvents like ethanol (B145695) and ether, while its solubility in water is limited. cymitquimica.com These fundamental properties, combined with the reactivity endowed by the methoxy and methyl groups, make it a versatile substrate in various chemical reactions. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 61873-80-1 |

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | This compound |

| Physical State | Colorless to pale yellow solid |

| Solubility | Moderately soluble in organic solvents, limited in water |

| Data sourced from multiple chemical databases. cymitquimica.comnih.govguidechem.com |

Interdisciplinary Relevance in Organic and Materials Chemistry

The significance of 2-methoxy-3-methylnaphthalene extends across the traditional boundaries of chemical disciplines, finding applications in both organic and materials chemistry.

In organic chemistry , the compound serves as a valuable precursor for the synthesis of a wide array of more complex organic molecules. cymitquimica.com Its naphthalene (B1677914) framework and the attached functional groups allow for a variety of chemical modifications. For instance, it is a key starting material for the synthesis of substituted naphthoquinones, which are important structural motifs in many biologically active compounds. mdpi.comclockss.org Research has demonstrated its utility in the preparation of derivatives that are precursors to novel anticancer agents and antibiotics. clockss.org The strategic placement of the methoxy (B1213986) and methyl groups can direct the regioselectivity of further chemical transformations, a crucial aspect in the multi-step synthesis of complex natural products and pharmaceuticals. clockss.org

In the realm of materials science , naphthalene derivatives, including this compound, are explored for their potential in creating new materials with unique optical and electronic properties. ontosight.ai The aromatic nature of the naphthalene core contributes to properties such as thermal stability and charge transport, which are desirable in organic electronic devices. While direct applications of this compound in materials are still an emerging area of research, its derivatives are being investigated for their use in the development of organic light-emitting diodes (OLEDs) and other organic semiconductors. ontosight.ai The ability to tune the electronic properties of the naphthalene system through chemical modification of the methoxy and methyl groups offers a pathway to designing materials with tailored functionalities.

Overview of Key Research Areas and Methodologies

Direct Synthesis Strategies for the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic pathways, primarily starting from naphthoquinone precursors or through multi-step organic synthesis protocols.

Preparation Routes from Naphthoquinone Precursors

A common and direct approach to synthesize derivatives of this compound involves the methylation of the corresponding hydroxy-naphthoquinone. For instance, this compound-1,4-dione can be prepared from 2-hydroxy-3-methylnaphthalene-1,4-dione (menadione). mdpi.comclockss.org One method involves reacting 2-hydroxy-3-methylnaphthalene-1,4-dione with iodomethane (B122720) in the presence of silver oxide (Ag2O) in a solvent like chloroform, which upon refluxing yields the desired methylated product. mdpi.com

Another route utilizes 2-chloro-3-methyl-1,4-naphthoquinone as the starting material. Treatment of this compound with sodium methoxide (B1231860) in tetrahydrofuran (B95107) (THF) at room temperature leads to the formation of 2-methoxy-3-methyl-1,4-naphthoquinone. prepchem.com The reaction proceeds via a nucleophilic substitution of the chloro group by the methoxide ion.

A two-step procedure starting from lawsone (2-hydroxy-1,4-naphthoquinone) has also been reported for a related compound, 2-methoxy-3-bromo-1,4-naphthoquinone. This involves the bromination of lawsone, followed by methylation with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. sciforum.net

| Starting Material | Reagents | Product | Reference |

| 2-Hydroxy-3-methylnaphthalene-1,4-dione | Iodomethane, Ag2O | This compound-1,4-dione | mdpi.com |

| 2-Chloro-3-methyl-1,4-naphthoquinone | Sodium methoxide | 2-Methoxy-3-methyl-1,4-naphthoquinone | prepchem.com |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | 1. Bromine, H2O2; 2. Dimethyl sulfate, K2CO3 | 2-Methoxy-3-bromo-1,4-naphthoquinone | sciforum.net |

Multi-step Organic Synthesis Approaches

More elaborate, multi-step syntheses provide access to this compound and its analogs, often starting from commercially available precursors like menadione (B1676200). malariaworld.org One such sequence involves the reduction of menadione and subsequent protection of the resulting hydroxyl groups to form 1,4-dimethoxy-2-methylnaphthalene (B3353261). This intermediate can then undergo further functionalization. malariaworld.org For example, chloromethylation of 1,4-dimethoxy-2-methylnaphthalene can be achieved, followed by nucleophilic substitution with sodium azide (B81097) to introduce an azido (B1232118) group. malariaworld.org

An alternative multi-step approach begins with 1,4-dimethoxy-2-methylnaphthalene and proceeds through formylation to yield 1,4-dimethoxy-3-methyl-2-naphthaldehyde. malariaworld.org This aldehyde can then be converted to a terminal alkyne through a sequence of reactions including alkynylation with a protected acetylene, reduction, and deprotection. malariaworld.org These multi-step strategies are particularly valuable for introducing specific functional groups required for further derivatization, such as in the synthesis of triazole derivatives. malariaworld.org

Derivatization and Functionalization of this compound and its Analogs

The this compound core serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives with extended functionalities.

Electrophilic Aromatic Substitution Reactions

The naphthalene ring system is susceptible to electrophilic aromatic substitution, and the positions of substitution are directed by the existing substituents. chegg.commasterorganicchemistry.comresearchgate.net In the case of 2-methoxy-6-methylnaphthalene, nitration has been shown to occur preferentially at the C-1 and C-5 positions. rsc.org The methoxy (B1213986) group is a strong activating group, directing electrophiles to the ortho and para positions. The methyl group is also an activating group. The outcome of such reactions is a balance of the directing effects of both substituents. Studies on the nitration of reactive aromatics like 2-methyl- and 2-methoxy-naphthalene in methanesulphonic acid have provided insights into the reaction kinetics and positional selectivity. rsc.org

Halogenation Reactions, including Bromination of this compound-1,4-dione

Halogenation is a key functionalization reaction for this compound derivatives. csic.es Specifically, the bromination of this compound-1,4-dione has been accomplished using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride, under light irradiation. mdpi.comthieme-connect.com This reaction selectively brominates the methyl group, yielding 2-(bromomethyl)-3-methoxynaphthalene-1,4-dione. mdpi.comthieme-connect.com This brominated product is a valuable intermediate for further nucleophilic substitution reactions. mdpi.com

| Substrate | Reagents | Product | Reference |

| This compound-1,4-dione | N-Bromosuccinimide (NBS), Benzoyl peroxide | 2-(Bromomethyl)-3-methoxynaphthalene-1,4-dione | mdpi.comthieme-connect.com |

Coupling Reactions for Extended Conjugated Systems

The functionalized derivatives of this compound can be utilized in various metal-catalyzed cross-coupling reactions to create extended conjugated systems. researchgate.netnih.gov These reactions are fundamental in constructing complex organic molecules. For instance, palladium-catalyzed cross-coupling reactions of haloarenes with organoboron compounds (Suzuki coupling) or organozinc reagents (Negishi coupling) are powerful tools for forming new carbon-carbon bonds. researchgate.netresearchgate.net While direct examples involving this compound itself are not extensively detailed in the provided context, the principles of these reactions are broadly applicable to its halogenated or otherwise activated derivatives. arkat-usa.org The synthesis of helical quinone derivatives through oxidative coupling reactions of compounds like 2-methoxynaphthalene (B124790) also demonstrates the utility of coupling strategies to build larger, more complex architectures. thieme-connect.de

Biocatalytic Functionalization and Regioselective Transformations

The strategic modification of the this compound framework can be achieved with high selectivity using biocatalysts. These enzymatic methods offer an advantage over traditional chemical synthesis by often proceeding under mild conditions and with remarkable regioselectivity.

Lipase-Catalyzed Deacetylation of this compound-1,4-diol Diacetate

A notable example of biocatalytic functionalization is the site-selective deacetylation of this compound-1,4-diol diacetate. clockss.org This reaction utilizes lipase (B570770) B from Candida antarctica (Novozym 435) to selectively remove one of the two acetyl groups. clockss.orgresearchgate.net

The process yields 1-hydroxy-2-methoxy-3-methylnaphthalen-4-yl acetate (B1210297) as the major product with high efficiency. clockss.org Research has shown that when the reaction is conducted in a mixture of cyclopentanol (B49286) and cyclopentyl methyl ether at 40°C, the desired monoacetate can be obtained in an 88% yield after 7 hours. clockss.org A minor byproduct, the fully deacetylated and subsequently air-oxidized naphthoquinone, is also formed in a small amount (6% yield). clockss.org This selective enzymatic deacetylation provides a key intermediate for the synthesis of the characteristic substituted A ring system found in complex natural products like safracin and ecteinascidin antibiotics. clockss.org

Table 1: Lipase-Catalyzed Deacetylation of this compound-1,4-diol Diacetate

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Candida antarctica lipase B | clockss.org |

| Substrate | This compound-1,4-diol diacetate | clockss.org |

| Product | 1-Hydroxy-2-methoxy-3-methylnaphthalen-4-yl acetate | clockss.org |

| Yield | 88% | clockss.org |

| Byproduct | 2-Methoxy-3-methyl-1,4-naphthoquinone | clockss.org |

| Byproduct Yield | 6% | clockss.org |

Biosynthetic Pathways Involving this compound Derivatives

Derivatives of this compound are crucial intermediates in the biosynthesis of various meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid precursors. rsc.orgnih.gov

Role of 2-Methoxy-3-methylflaviolin (5,7-dihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione) as a Biosynthetic Intermediate

In the biosynthesis of furaquinocins, a family of antitumor antibiotics produced by Streptomyces species, 2-methoxy-3-methylflaviolin (MMF) serves as a key intermediate. rsc.orgresearchgate.netkitasato-u.ac.jp MMF itself is derived from earlier precursors through a series of enzymatic steps, including oxidations and methylations. nih.gov Specifically, it has been identified as the physiological substrate for the prenyltransferase enzyme, Fur7. rsc.orgebi.ac.ukebi.ac.uk Studies involving gene deletion have shown that when the fur7 gene is removed from the furaquinocin biosynthetic gene cluster, the production of furaquinocin ceases, and MMF accumulates. ebi.ac.ukebi.ac.uk

Enzymatic Prenylation by Prenyltransferases (e.g., Fur7)

The enzyme Fur7, a prenyltransferase, plays a pivotal role in the diversification of the furaquinocin pathway by attaching a geranyl group from a geranyl pyrophosphate (GPP) donor to the MMF scaffold. nih.govresearchgate.netebi.ac.uk This enzymatic prenylation is a critical step that introduces the isoprenoid portion of the final meroterpenoid product. nih.govrsc.org While MMF in its quinone form has been proposed as the substrate, recent findings suggest that the authentic substrate for Fur7 is the reduced hydroquinone (B1673460) form of MMF, 2-methoxy-3-methyl PHN. rsc.orgresearchgate.net The reaction is enhanced when the substrate is in this reduced state. rsc.org

The enzymatic reaction catalyzed by Fur7 on MMF results in the formation of two distinct prenylated products. The major product is 6-prenyl-2-methoxy-3-methylflaviolin (also referred to as Fur-P1), where the geranyl group is attached to the C-6 position of the naphthalene ring. nih.govebi.ac.ukresearchgate.net A minor product, 7-O-geranyl-2-methoxy-3-methylflaviolin (Fur-P2), is also formed, featuring an O-geranyl linkage at the 7-hydroxyl group. nih.govebi.ac.ukresearchgate.net The ratio of these two products is approximately 10:1 (Fur-P1:Fur-P2). nih.govebi.ac.uk The formation of 6-prenyl-2-methoxy-3-methylflaviolin is a crucial step, as this compound is a late-stage intermediate that undergoes further enzymatic cyclization to form the core structure of furaquinocin C. nih.govrsc.org

Table 2: Prenylated Products from the Fur7-Catalyzed Reaction with 2-Methoxy-3-methylflaviolin

| Product | Structure Name | Type of Linkage | Ratio | Reference |

|---|---|---|---|---|

| Fur-P1 | 6-prenyl-2-methoxy-3-methylflaviolin | C-prenylation at C-6 | 10 | nih.govebi.ac.ukresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Naphthalene Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex naphthalene structures. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for characterizing this compound and its derivatives. nih.gov The chemical shifts, signal multiplicities, and integration values in ¹H NMR spectra reveal the number and electronic environment of different protons in the molecule. Similarly, ¹³C NMR spectra indicate the number of unique carbon atoms and their chemical nature (e.g., aromatic, aliphatic, methoxy).

For instance, in derivatives of 2-(n-alkylamino)-3-R-naphthalene-1,4-dione (where R can be H, Cl, Br, or CH₃), the chemical shifts are influenced by the nature of the substituents. nih.gov The electronegativity of the substituent and its position on the naphthalene ring cause noticeable shifts in the signals of nearby protons and carbons. nih.gov This sensitivity allows for the precise determination of substitution patterns.

In a study involving the synthesis of 2-methoxy-3-methylnaphthalen-1-ol, the structure was confirmed by ¹H and ¹³C NMR data. clockss.org The presence of specific proton and carbon signals, along with their correlations, provided unambiguous evidence for the final structure. clockss.org

Below is a table showcasing representative ¹H and ¹³C NMR data for a derivative of this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.46 - 7.73 | 121.4 - 128.6 |

| Methoxy (OCH₃) | 3.69 | 51.9 |

| Methyl (CH₃) | 2.24 - 2.49 | 12.9 - 20.8 |

| Diacetate (C=O) | - | 168.3 - 169.4 |

| Other Aliphatic | 3.58 | 27.8 |

Table 1: Representative NMR Data for (E)-2-(4-methoxy-3-methyl-4-oxobut-2-en-1-yl)-3-methylnaphthalene-1,4-diyl diacetate. mdpi.com

While one-dimensional NMR provides essential data, complex isomers often require two-dimensional (2D) NMR techniques for complete structural assignment. youtube.comyoutube.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for determining the regiochemistry of substitution on the naphthalene core. clockss.orguci.edu HMBC reveals correlations between protons and carbons that are separated by two or three bonds.

This technique was instrumental in confirming the structure of 2-methoxy-3-methylnaphthalen-1-ol, where a long-range correlation between the C-2 carbon and the hydroxyl proton was observed. clockss.org In the study of prenylated derivatives of 2-methoxy-3-methylflaviolin, HMBC correlations were key to elucidating the exact attachment points of the prenyl groups to the naphthalene structure. researchgate.net For example, a correlation between H-1' and C-7 of the naphthalene ring helped to confirm the structure of one of the products. researchgate.net

Mass Spectrometry (MS) in Elucidating Molecular Structures of Derivatives

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. measurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental formula of a molecule with high confidence. uci.edunih.gov For derivatives of this compound, HRMS is used to confirm the molecular formula of newly synthesized compounds. clockss.orgnih.gov

For example, in the synthesis of (E)-2-(4-methoxy-3-methyl-4-oxobut-2-en-1-yl)-3-methylnaphthalene-1,4-diyl diacetate, HRMS was used to verify its elemental composition. mdpi.com The experimentally measured mass (found) was compared to the theoretically calculated mass (requires) for the proposed formula, C₂₁H₂₃O₆. The close agreement between these values (found m/z 371.1489, requires m/z 371.1495 for [M+H]⁺) confirmed the molecular formula. mdpi.com

| Compound Derivative | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| (E)-2-(4-methoxy-3-methyl-4-oxobut-2-en-1-yl)-3-methylnaphthalene-1,4-diyl diacetate | C₂₁H₂₃O₆ | 371.1495 [M+H]⁺ | 371.1489 [M+H]⁺ |

| 2-allyl-3-methylnaphthalene-1,4-diyl diacetate | C₁₈H₁₈O₄ | Not Specified | Not Specified |

Table 2: HRMS Data for Derivatives of this compound. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules. It serves as a "molecular fingerprint," providing a unique spectrum for a given compound. ub.eduspectroscopyonline.com

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. dergipark.org.trresearchgate.net For derivatives of this compound, FT-IR spectra can confirm the presence of key functional groups such as C-O (ether), C=O (carbonyl), O-H (hydroxyl), and aromatic C-H and C=C bonds. clockss.orgnih.gov

In the characterization of 2-allyl-3-methylnaphthalene-1,4-diyl diacetate, the FT-IR spectrum showed characteristic absorption bands for the carbonyl groups of the diacetate (1753 cm⁻¹), the aromatic ring (1599 cm⁻¹), and C-H bonds (3069, 2982, 2928, 2870 cm⁻¹). mdpi.com These data, in conjunction with NMR and MS, provide a comprehensive structural confirmation.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C-H (Aromatic/Alkene) | 3069 |

| C-H (Aliphatic) | 2982, 2928, 2870 |

| C=O (Ester) | 1753 |

| C=C (Aromatic) | 1599 |

| C-O (Ester/Ether) | 1198, 1169, 1092, 1049 |

Table 3: FT-IR Data for 2-allyl-3-methylnaphthalene-1,4-diyl diacetate. mdpi.com

Inelastic Neutron Scattering (INS) for Methyl Torsion Studies

Inelastic Neutron Scattering (INS) is a powerful technique for studying the dynamics of molecules, particularly the rotational and torsional motions of methyl (–CH₃) groups. Due to the high incoherent scattering cross-section of hydrogen atoms, INS is exceptionally sensitive to their movements, allowing for the direct observation of methyl torsional transitions, which are often weak or forbidden in infrared and Raman spectroscopy.

For a molecule like this compound, there are two distinct methyl groups whose torsional dynamics can be investigated: the methyl group of the methoxy substituent (–OCH₃) and the methyl group directly attached to the naphthalene ring. The rotational barrier of a methyl group is highly sensitive to its local chemical environment, including electronic effects and steric hindrance.

While specific INS data for this compound is not extensively documented in the literature, general principles derived from studies on related compounds can be applied. Research has established a general rule for the torsional frequencies of methyl groups: those bonded to sp² hybridized atoms (like the aromatic carbon in the 3-position of naphthalene) typically exhibit torsional modes at or below 200 cm⁻¹, while methyl groups bonded to sp³ hybridized atoms (like the oxygen in a methoxy group) have torsional modes around 250 cm⁻¹ researchgate.net. This difference arises from the distinct potential energy barriers for rotation along C(sp²)-CH₃ and O(sp³)-CH₃ bonds researchgate.netmdpi.com.

In related methylnaphthalenes, identifying the precise torsional modes can be complex, as intermolecular interactions in the solid state can significantly influence the transition energy acs.org. For instance, in studies of 1-methylnaphthalene, a feature at 38 cm⁻¹ was tentatively assigned to the methyl torsion acs.org. In contrast, for methoxy-containing aromatic compounds, the O-CH₃ torsion is expected at higher energy, reflecting a different rotational barrier researchgate.net. Therefore, an INS spectrum of this compound would be expected to show at least two distinct torsional transitions corresponding to the two non-equivalent methyl groups.

Table 1: Typical Methyl Torsional Frequency Ranges Determined by INS

| Methyl Group Type | Hybridization of Attached Atom | Typical Torsional Frequency (cm⁻¹) | Reference |

| Aromatic C–CH₃ | sp² | ≤ 200 | researchgate.net |

| Methoxy O–CH₃ | sp³ | ~ 250 | researchgate.netmdpi.com |

This table provides generalized frequency ranges based on experimental data from various methyl-substituted aromatic compounds.

Electronic Spectroscopy for Electronic State Characterization

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions provide valuable information about the molecule's conjugated π-electron system and the influence of various substituents on its electronic structure.

The UV-Vis absorption spectrum of naphthalene and its derivatives is characterized by distinct absorption bands originating from π → π* transitions within the aromatic system. The spectrum of naphthalene itself displays three main regions of absorption, often labeled A, B, and C bands ias.ac.in. Substitution on the naphthalene nucleus can cause a shift in the position (bathochromic or red shift; hypsochromic or blue shift) and intensity of these bands.

For this compound, both substituents are located on the same ring in β-positions (positions 2 and 3). Studies on various disubstituted naphthalene derivatives have shown that the substitution pattern significantly affects the absorption spectrum. Specifically, 2,3-disubstitution has been observed to produce a significant bathochromic shift, meaning the absorption maximum moves to a longer wavelength ias.ac.in. This effect is more pronounced than in other substitution patterns, such as 2,6-disubstitution ias.ac.in.

The methoxy (–OCH₃) group acts as an auxochrome, an electron-donating group that, when attached to a chromophore (the naphthalene ring), modifies the wavelength and intensity of absorption. The methyl (–CH₃) group has a weaker, hyperconjugative effect. The combined influence of the methoxy and methyl groups in a 2,3-arrangement leads to a perturbation of the naphthalene π-system, lowering the energy gap between the ground and excited states and resulting in the absorption of lower-energy (longer wavelength) light compared to unsubstituted naphthalene or some other isomers ias.ac.in. The longest wavelength band in β-substituted naphthalenes is generally attributed to polarization along the long axis of the molecule ias.ac.in.

Table 2: Longest Wavelength Absorption Bands for Selected Naphthalene Derivatives

| Compound | Solvent | Longest Wavelength Band (λ_max) | Reference |

| Naphthalene | - | ca. 316 nm | ias.ac.in |

| 2-Methylnaphthalene (B46627) | - | ca. 319 nm | ias.ac.in |

| 2-Methoxynaphthoic acid | Dioxane | ca. 336 nm | ias.ac.in |

| 2-Methoxy-3-naphthoic acid | Dioxane | > 336 nm | ias.ac.in |

This table illustrates the bathochromic shift observed with β-substitution on the naphthalene ring. Data for 2-methoxy-3-naphthoic acid suggests that 2,3-disubstitution results in a significant red shift.

Computational and Theoretical Investigations of 2 Methoxy 3 Methylnaphthalene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are employed to dissect the electronic makeup and predict the chemical reactivity of 2-methoxy-3-methylnaphthalene. These calculations offer a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations are used to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

These studies involve selecting a functional (like B3LYP or M06-2X) and a basis set (e.g., 6-31G* or cc-pVTZ) to solve the Schrödinger equation in an approximate manner. nih.govacs.org The output provides precise geometric parameters and the total electronic energy of the molecule. For instance, DFT has been used to obtain an optimized structure of a trimer containing this compound (referred to as dNaM), yielding an interaction energy of -3.7 kcal/mol. nih.gov The energetics of reactions involving similar molecules, such as the methylation of 2-methylnaphthalene (B46627), have also been successfully investigated using DFT, highlighting the stability of intermediates and transition states. acs.org

Table 1: Representative Geometric Parameters for Naphthalene (B1677914) Derivatives from DFT Calculations This table illustrates typical data obtained from DFT calculations for aromatic systems. The values are representative and not specific to this compound unless a dedicated study is cited.

| Parameter | Typical Value (Å or Degrees) | Description |

| C-C (aromatic) | ~1.36 - 1.42 Å | Bond lengths within the naphthalene ring system. |

| C-C (methyl) | ~1.51 Å | Bond length between a ring carbon and the methyl group carbon. |

| C-O (methoxy) | ~1.37 Å | Bond length between a ring carbon and the methoxy (B1213986) oxygen. |

| O-C (methoxy) | ~1.43 Å | Bond length between the methoxy oxygen and the methoxy carbon. |

| C-C-C (ring) | ~120° | Bond angles within the fused aromatic rings. |

| C-C-O | ~115° - 125° | Bond angle involving the methoxy substituent. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. bhu.ac.intandfonline.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pmf.unsa.ba

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This gap is also related to the molecule's stability and its electronic absorption properties. pmf.unsa.ba From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated, providing quantitative measures of the molecule's electronic properties. nih.gov

Table 2: Electronic Properties Derived from HOMO-LUMO Energies This table shows key electronic descriptors that are typically calculated from FMO energies in DFT studies. The formulas are standard in conceptual DFT.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. pmf.unsa.ba |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic power of a molecule. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. nih.gov |

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the associated transition states. By calculating the potential energy surface for a reaction, researchers can determine the most likely mechanism. This involves locating the structures of transition states—the highest energy points along a reaction coordinate—and calculating their activation energies. uq.edu.au

For reactions involving related naphthalene compounds, such as Friedel-Crafts acetylation, DFT calculations have been used to compare different proposed mechanisms, like substitution versus ionic pathways. acs.org These studies compute the energy barriers for each step, revealing the most kinetically favorable route. For example, in the AlCl₃-catalyzed acetylation of 2-methylnaphthalene, the substitution mechanism was found to have a lower energy barrier (15.0 kcal/mol in nitrobenzene) compared to the ionic mechanism (18.7 kcal/mol). acs.org This type of analysis allows for the prediction of product distributions and provides a detailed molecular-level understanding of the reaction. uq.edu.auacs.org

The photophysical properties of this compound are governed by the behavior of its electronic excited states. Computational methods are used to investigate the relaxation pathways available to the molecule after it absorbs light. These pathways include fluorescence, internal conversion (a non-radiative decay between states of the same spin multiplicity), and intersystem crossing (ISC), a non-radiative transition between states of different spin multiplicities (e.g., from a singlet to a triplet state). researchgate.netmit.edu

A master's thesis specifically titled "Excited State Relaxation Mechanism of 2-Methoxy-3-Methyl-Naphthalene" indicates that this area has been the subject of detailed computational investigation. univie.ac.at Studies on similar molecules, like nitronaphthalenes, show that computational data can reveal ultrafast ISC processes occurring in femtoseconds. researchgate.netnih.gov These calculations typically involve mapping the potential energy surfaces of the excited states to find crossings or regions of close proximity where transitions are more likely. The probability of these transitions is influenced by factors like the energy gap between the states and spin-orbit coupling. researchgate.netresearchgate.net

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the detailed electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a complex environment like a solution or a biological system.

MD simulations have been extensively used to study this compound (often denoted dNaM) as part of an unnatural base pair within DNA. nih.govresearchgate.net These simulations place the molecule within a larger system (e.g., a DNA duplex solvated in water) and use classical force fields (like AMBER or AMOEBA) to calculate the forces between atoms and simulate their motion over time. rsc.org

These studies provide insights into the stability and conformational dynamics of dNaM in different environments. researchgate.net For instance, simulations have shown that a DNA duplex containing a single dNaM pair remains stable, but the inclusion of multiple pairs can lead to significant structural instability and even the collapse of the double helix. nih.gov When incorporated into the active site of a DNA polymerase, MD simulations reveal that dNaM remains in an intercalated conformation and identify specific amino acid residues that interact favorably with the molecule through van der Waals and Coulombic forces. rsc.orgnih.gov The Root Mean Square Deviation (RMSD) is often calculated to quantify the stability of the system over the simulation time. rsc.org

Table 3: Summary of Findings from Molecular Dynamics Simulations of this compound (dNaM)

| System Studied | Key Findings | Computational Method/Metric | Citations |

| dNaM in DNA Duplex | A single dNaM pair is stable; three or more pairs cause instability and structural collapse. | MD simulations (up to 10 µs), RMSD analysis, DFT calculations. | nih.gov |

| dNaM-d5SICS pair in DNA | The unnatural base pair persists in a Watson-Crick-like conformation. | MD simulations using AMBER (OL15, bsc1) and water models (OPC, TIP3P). | researchgate.net |

| dNaM in Taq Polymerase | dNaM remains in an intercalated conformation in the active site; specific residues responsible for favorable van der Waals and Coulombic interactions are identified. | Polarizable and nonpolarizable classical MD simulations. | researchgate.net, nih.gov |

| dNaM in Taq Polymerase | The polymerase arrests the flexibility of the DNA containing the dNaM pair, preventing fraying. The system is stable throughout the simulation. | MD simulations with AMBER and AMOEBA force fields; RMSD analysis. | rsc.org |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the binding site of a target protein. By simulating the ligand-protein interaction, researchers can identify key binding features and estimate the strength of the interaction, often expressed as a binding energy or docking score.

While specific molecular docking studies focusing exclusively on a broad range of this compound derivatives are not extensively documented in publicly available research, the principles of such investigations can be thoroughly illustrated by examining studies on closely related naphthalene derivatives. These studies provide a clear framework for how the interactions of this compound derivatives with biological targets can be predicted and analyzed. The core naphthalene structure, often with methoxy substitutions, is a common motif in compounds designed to target various proteins, particularly those implicated in cancer.

Research into various naphthalene derivatives has demonstrated their potential to interact with a range of biological targets. For instance, in silico drug design techniques have been applied to evaluate the pharmacokinetic properties, biological activities, and binding affinities of different naphthalene derivatives. ijpsjournal.com These studies often involve docking the compounds against specific protein targets to predict their therapeutic potential. ijpsjournal.com

One common target for naphthalene-based compounds is tubulin, a protein crucial for cell division. Inhibition of tubulin polymerization is a key mechanism for many anticancer drugs. Molecular docking studies on naphthalene-chalcone derivatives have been conducted to understand their binding to the colchicine (B1669291) binding site of tubulin. tandfonline.com Similarly, sulphonamide derivatives that include a naphthalene component have been synthesized and their potent tubulin polymerization inhibitory activities were investigated through molecular docking. nih.gov

Topoisomerase enzymes, which are essential for managing DNA topology during replication, are another significant target. Derivatives of 2,3-disubstituted naphthalene-1,4-dione have been docked against Topoisomerase II to assess their inhibitory potential. benthamdirect.com Docking analyses have also suggested that certain 1,4-naphthoquinone (B94277) derivatives may target both topoisomerase II and phosphatidylinositol 3-kinase (PI3K), another key enzyme in cancer-related signaling pathways. scielo.br

A study on a hydrazone derivative of Naproxen, which contains the 2-(6-methoxynaphthalen-2-yl) moiety, explored its binding to the main protease of the SARS-CoV-2 virus. This research highlights how the methoxynaphthalene scaffold can be a key contributor to binding interactions. nih.gov In another example, an ester derivative of β-sitosterol and Naproxen was docked against an ovarian cancer-related protein (PDB ID: 2UZR), demonstrating that the methoxynaphthalene portion of the molecule could form significant interactions within the protein's binding site. niscpr.res.in

The insights from these docking studies on related naphthalene compounds are instrumental in predicting how derivatives of this compound might interact with similar biological targets. The binding affinity, specific amino acid interactions, and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions) are all critical parameters that can be predicted.

The following tables summarize findings from molecular docking studies of various naphthalene derivatives, illustrating the kind of data generated in such computational investigations.

Table 1: Predicted Binding Affinities of Naphthalene Derivatives against Various Protein Targets

| Derivative Class | Specific Compound Example | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) |

| Naphthalene-Chalcone | Compound with 2-methoxy phenyl moiety | Not Specified | Not Specified |

| Thiazole-Naphthalene | Compound 5b | Tubulin (Colchicine site) | Not Specified |

| 2,3-Disubstituted Naphthalene-1,4-dione | Compound L3 | Topoisomerase II (3L4K) | -10.66 |

| 2,3-Disubstituted Naphthalene-1,4-dione | Compound L2 | Topoisomerase II (3L4K) | -9.86 |

| Naproxen-based Hydrazone | (E)-N'-(1-(4-bromophenyl)ethylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide | SARS-CoV-2 Main Protease | -8.1 |

| β-Sitosterol-Naproxen Ester | 3-β-(2-(6-methoxynaphthalene-2-yl)propionoxy)-stigmast-5-en | Ovarian Cancer Protein (2UZR) | -6.0 |

| Sulphonamide-Naphthalene | Compound 5c | Tubulin (Colchicine site) | Not Specified |

This table is generated based on data from multiple sources. nih.govbenthamdirect.comnih.govniscpr.res.inajgreenchem.com

Table 2: Predicted Intermolecular Interactions of Naphthalene Derivatives with Target Amino Acid Residues

| Compound | Protein Target | Interacting Amino Acid Residues | Type of Interaction |

| Naphthalene-Chalcone Derivative (Compound 3a) | Not Specified | Ser 246 (A), Asn 341 (A), Tyr 281(A) | Hydrogen Bond, Pi-interaction |

| Naproxen-based Hydrazone | SARS-CoV-2 Main Protease | His41, Cys145, Met49, Asn142, His164, Met165, Glu166, Leu167, Arg188, Gln189, Thr190 | Hydrogen Bond, Hydrophobic Interactions |

| β-Sitosterol-Naproxen Ester | Ovarian Cancer Protein (2UZR) | Arg25, Lys14 | Hydrogen Bond, Pi-cation Interaction |

These computational predictions are fundamental to modern drug discovery. They provide a rational basis for synthesizing new derivatives of this compound and prioritizing them for further biological evaluation. The detailed analysis of ligand-protein interactions at the atomic level allows for the optimization of compound structures to enhance their binding affinity and selectivity for a specific biological target.

Reactivity and Photophysical Behavior of 2 Methoxy 3 Methylnaphthalene

Excited State Dynamics and Photochemistry

The photophysical properties of 2-methoxy-3-methylnaphthalene are influenced by its electronic structure and the surrounding environment. Upon absorption of light, the molecule is promoted to an excited state, from which it can undergo several relaxation processes.

Relaxation Mechanisms of Photoexcited this compound

The relaxation of photoexcited this compound involves a combination of radiative and non-radiative decay pathways. A study focused on the excited state relaxation mechanism of this compound provides insight into these processes. univie.ac.at While detailed specifics of the relaxation pathways for this compound are a subject of specific research, general principles for substituted naphthalenes can be considered. univie.ac.atresearchgate.net For instance, the decay of electronically excited molecular films of related compounds like 2-methylnaphthalene (B46627) and 2-methoxynaphthalene (B124790) on alumina (B75360) has been observed to have two components, indicating complex relaxation kinetics. researchgate.net

Substituents on the naphthalene (B1677914) core, such as methoxy (B1213986) and methyl groups, can significantly influence the excited-state dynamics. researchgate.netrsc.org These groups can alter the energy levels of the excited states and the rates of intersystem crossing and internal conversion. nih.gov For example, in other substituted naphthalene systems, the presence of electron-donating groups can lead to longer-lived excited states. rsc.org The formation of excimers, or excited-state dimers, is another potential relaxation pathway, particularly in aggregated states or on surfaces. researchgate.net The specific relaxation mechanism for this compound would depend on factors like solvent polarity and the potential for intermolecular interactions. nih.govunige.ch

Chemical Reactivity in Organic Synthesis

The methoxy and methyl groups on the naphthalene ring of this compound direct its reactivity in various organic reactions.

Electrophilic Substitution Patterns (e.g., Sulfonation)

The sulfonation of methoxy- and methyl-substituted naphthalenes is governed by both electronic and steric effects. researchgate.net The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The methyl group is also activating and ortho-, para-directing, but to a lesser extent. In the case of this compound, the positions most activated towards electrophilic attack would be C1, C4, and the positions on the unsubstituted ring.

Studies on the sulfonation of related dimethoxynaphthalenes with sulfur trioxide show that the substitution pattern is heavily influenced by the steric hindrance of the methoxy groups' preferred conformation. researchgate.net For 2-methylnaphthalene, sulfonation with sulfuric acid yields a mixture of all seven possible monosulfonic acids, with the product distribution being temperature-dependent. rsc.org Generally, for methoxynaphthalenes, sulfonation leads to one or two main products, indicating a high degree of regioselectivity. researchgate.net The directing effect of a pre-existing sulfonic acid group is considered to be small compared to the electronic and steric influence of the methoxy group. researchgate.net

Nucleophilic Addition Reactions

While the aromatic naphthalene core is generally resistant to nucleophilic addition, such reactions can occur under specific conditions or if the ring system is modified. For instance, in related naphthalene derivatives, nucleophilic addition of ammonia (B1221849) has been observed in photoamination reactions. oup.com However, specific studies on nucleophilic addition to this compound are not prevalent in the provided search results. The reactivity would likely involve activation of the naphthalene system, for example, through the formation of an electron-deficient intermediate.

Enzymatic Reactivity and Biotransformations

This compound and its derivatives can serve as substrates for various enzymes, leading to a range of biotransformation products.

Substrate Specificity and Catalytic Mechanisms of Related Enzymes

The metabolism of substituted naphthalenes often involves cytochrome P450 (CYP) enzymes, which catalyze oxidation reactions. cdc.gov For 2-methylnaphthalene, metabolism can occur via oxidation of the methyl group to form 2-hydroxymethylnaphthalene or through ring epoxidation. cdc.govnih.gov The latter can lead to the formation of dihydrodiols. nih.gov

A key example of enzymatic reactivity is the role of 2-methoxy-3-methylflaviolin, a structurally related compound, as a substrate for the prenyltransferase Fur7 in the biosynthesis of furaquinocin. researchgate.net Initially, it was thought that the quinone form of the molecule was the substrate for Fur7. researchgate.net However, further research revealed that the reduced hydroquinone (B1673460) form, 1,4-dihydroxy-2-methoxy-3-methylnaphthalene, is the authentic substrate. researchgate.net Fur7 catalyzes the geranylation of this substrate. researchgate.net This highlights the specificity of enzymes for the oxidation state of the substrate.

Another example of enzymatic transformation is the lipase-catalyzed site-selective deacetylation of this compound-1,4-diol diacetate. clockss.org Candida antarctica lipase (B570770) B was found to selectively deacetylate the acetyl group at the C1 position, which is ortho to the methoxy group, demonstrating the enzyme's ability to distinguish between the electronic environments of the two acetyl groups. clockss.org

The specificity of enzymes is a fundamental concept, where the three-dimensional structure of the enzyme's active site allows it to bind to specific substrates. youtube.combyjus.comworthington-biochem.com The catalytic mechanism can involve various strategies, including acid-base catalysis, covalent catalysis, and the use of metal ion cofactors. itmedicalteam.plwou.edu Understanding these mechanisms is crucial for applications in biocatalysis and drug design. itmedicalteam.plbakerlab.org

Biological Activities and Medicinal Chemistry Applications of 2 Methoxy 3 Methylnaphthalene Derivatives

Anticancer and Cytotoxic Activities of Naphthoquinone Derivatives

Naphthoquinone derivatives, which are structurally related to 2-methoxy-3-methylnaphthalene, are recognized for their significant cytotoxic effects against various cancer cells. mdpi.compreprints.org Their mechanisms of action are diverse, including the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of key cellular enzymes like topoisomerases. mdpi.combrieflands.com

Evaluation against various Cancer Cell Lines

A multitude of studies have demonstrated the potent cytotoxic activity of naphthoquinone derivatives across a wide spectrum of human cancer cell lines. For instance, certain derivatives have shown significant toxicity against breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (DU145) cell lines. mdpi.compreprints.org The introduction of different substituents onto the naphthoquinone scaffold has led to the development of compounds with notable inhibitory effects on various cancer cell lines, including those of the lung, liver, and colon. jst.go.jprsc.orgtandfonline.com

Several specific examples highlight the anticancer potential of these derivatives. A series of shikonin (B1681659) derivatives, which share the naphthoquinone core, displayed remarkable cytotoxic activity against lung cancer cell lines H1975, H1299, and HCC827. preprints.org Similarly, certain juglone (B1673114) derivatives have exhibited distinct activity against breast cancer (MDA-MB-231) and multiple myeloma (RPMI8226) cell lines. mdpi.compreprints.org Furthermore, novel naphthoquinone-naphthol derivatives have shown potent and well-balanced antiproliferative activity against human colon carcinoma (HCT116), lung adenocarcinoma (PC9), and lung carcinoma (A549) cell lines. tandfonline.com The tables below summarize the cytotoxic activities of selected naphthoquinone derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Naphthoquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Shikonin Derivative 69 | H1975 | 1.51 ± 0.42 | mdpi.com |

| Shikonin Derivative 69 | H1299 | 5.48 ± 1.63 | mdpi.com |

| Shikonin Derivative 69 | HCC827 | 5.19 ± 1.10 | mdpi.com |

| Juglone Derivative 52 | MDA-MB-231 | 6.96 ± 0.47 | mdpi.com |

| Juglone Derivative 52 | RPMI8226 | 0.57 ± 0.01 | mdpi.com |

| Naphthoquinone Oxime 14 | MDA-MB-231 | 0.66 ± 0.05 | jst.go.jp |

| Naphthoquinone Oxime 14 | BEL-7402 | 5.11 ± 0.12 | jst.go.jp |

| Naphthoquinone Oxime 14 | A2780 | 8.26 ± 0.22 | jst.go.jp |

| Naphthoquinone-Naphthol 13 | HCT116 | 1.18 | tandfonline.com |

| Naphthoquinone-Naphthol 13 | PC9 | 0.57 | tandfonline.com |

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of naphthoquinone derivatives. These studies have revealed that the type and position of substituents on the naphthoquinone ring significantly influence their cytotoxic effects. mdpi.commdpi.com

Key findings from SAR studies include:

Hydroxyl Groups: The presence of hydroxyl groups at specific positions, such as C2 and C5, plays a critical role in the cytotoxic activity of these compounds. mdpi.compreprints.org

Substitution at C2 and C3: The introduction of ether or thioether groups at the C2 and C3 positions can increase antibacterial activity, while nitrogen-containing substituents like amines, alkylamines, and arylamines tend to enhance anticancer effects. mdpi.comderpharmachemica.com

Side Chains: The length and nature of side chains attached to the naphthoquinone core can affect cytotoxic activity. jst.go.jp For example, the presence of hydrocarbon groups at the N-position and aryl groups at the 1-position of a side chain appeared to enhance antitumor efficacy in one study. mdpi.com

Halogenation: The addition of halogen atoms, such as chloro and bromo, at the C2 position can significantly improve antimicrobial and antifungal activity. researchgate.net

Hybrid Molecules: The creation of hybrid molecules, for instance by coupling with chalcones or 1,2,3-triazoles, has yielded derivatives with potent antitumor activity against a range of cancer cell lines, often with low cytotoxicity against normal cells. inca.gov.br

Formation of Metal Complexes to Enhance Biological Efficacy

The formation of metal complexes with naphthoquinone derivatives has emerged as a promising strategy to enhance their biological efficacy. bpasjournals.comunav.edu These metal complexes often exhibit improved anticancer and antimicrobial activities compared to the free naphthoquinone compounds. bpasjournals.com For example, iridium(III) arene complexes of naphthoquinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including those of the liver (HepG-2), breast (MCF-7), and colon (HCT-8). rsc.org These complexes can induce cancer cell death through apoptosis and inhibit enzymes like thioredoxin reductase. rsc.org Similarly, palladium(II) mixed-ligand complexes containing Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have shown stability and potential biological activity. ekb.eg

Antibacterial Activities of Schiff Bases Derived from Related Methoxy (B1213986) Naphthaldehydes

Schiff bases derived from methoxy naphthaldehydes, which are structurally related to this compound, have been investigated for their antibacterial properties. ijpsr.comresearchgate.net These compounds have shown activity against both Gram-positive and Gram-negative bacteria. ijpsr.comscirp.org

For instance, a study on Schiff bases derived from 2-hydroxy and 2-methoxy naphthaldehyde found that a compound with two hydroxyl functional groups was a potent antibacterial agent. ijpsr.com The antibacterial activity of these Schiff bases and their metal complexes is often attributed to the presence of the imine group (-C=N-), which is a crucial pharmacophore. ekb.egajrconline.org The formation of metal complexes with these Schiff bases can further enhance their antibacterial potency. scirp.orgajrconline.org

Enzyme Modulation and Inhibition

Derivatives of this compound, particularly those with a naphthoquinone scaffold, are known to interact with and inhibit various enzymes, a key mechanism behind their biological activities.

Interaction with Biosynthetic Enzymes (e.g., Prenyltransferases)

Prenyltransferases are a class of enzymes involved in the biosynthesis of a wide range of natural products. Some naphthoquinone derivatives have been identified as inhibitors of these enzymes. For example, bioassay-guided fractionation of a plant extract led to the isolation of three naphthoquinone compounds that inhibit farnesyl protein transferase (FPTase) in a dose-dependent manner. koreascience.kr FPTase is a key enzyme in the post-translational modification of the Ras protein, which is implicated in cancer development. koreascience.kr

Furthermore, a new group of aromatic prenyltransferases has been identified in fungi that catalyze the regiospecific alkylation of dihydroxynaphthalenes. nih.gov While not a direct inhibition, this highlights the interaction of naphthalenic compounds with this class of enzymes. The ability of naphthoquinone derivatives to interact with biosynthetic enzymes underscores their potential as modulators of critical cellular pathways.

Antioxidant Properties of Naphthalene (B1677914) Acetyl Derivatives

The search for novel antioxidant compounds has led researchers to explore various derivatives of naphthalene, a bicyclic aromatic hydrocarbon. Among these, naphthalene acetyl derivatives have shown considerable promise as potent free radical scavengers. The introduction of an acetyl group, often in conjunction with other functional moieties like methoxy and hydroxyl groups, can significantly influence the antioxidant capacity of the naphthalene scaffold. The antioxidant activity of these compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Research into naphthalene-based chalcones, which are precursors in the synthesis of various heterocyclic compounds, has provided valuable insights into their antioxidant potential. These chalcones are typically synthesized through the condensation of an acetylnaphthalene derivative with an aromatic aldehyde. Subsequent reactions can yield a diverse range of derivatives, including pyrazolines, thiazoles, and pyrimidines.

A study focused on naphthalene-based chalcone (B49325) derivatives, synthesized from 2-acetylnaphthalene, revealed that the resulting heterocyclic compounds possess significant antioxidant capabilities. nih.gov The antioxidant activity, expressed as the half-maximal inhibitory concentration (IC50), indicated that some of these derivatives were comparable to the standard antioxidant, ascorbic acid. nih.gov For instance, certain pyrazoline and pyridine (B92270) derivatives derived from a naphthalene chalcone exhibited the most potent antioxidant activities within the tested series. nih.govresearchgate.net

Another class of compounds, hydrazone derivatives of 2-acetyl naphthalene, has also been investigated for their antioxidant properties. worldnewsnaturalsciences.com The in-vitro antioxidant activity of these synthesized hydrazones was assessed using the DPPH method, with some compounds demonstrating notable oxygen scavenging activity, comparable to that of ascorbic acid. worldnewsnaturalsciences.com

Furthermore, the investigation of dihydropyrazole derivatives, synthesized from chalcones derived from 2-acetyl naphthalene, has shown that these compounds can act as effective free radical scavengers. acs.org The presence of electron-donating groups, such as methoxy and methyl, on the phenyl ring attached to the pyrazole (B372694) core was found to enhance the antioxidant activity. acs.org

The following tables present the antioxidant activities of various naphthalene acetyl derivatives as reported in the literature.

Table 1: Antioxidant Activity of Naphthalene-Based Chalcone Derivatives

This table displays the 50% inhibitory concentration (IC50) values of various naphthalene-based heterocyclic derivatives, indicating their potency as antioxidants in the DPPH radical scavenging assay. nih.gov

| Compound | Derivative Type | IC50 (μM) |

| 2 | Chalcone | 266 |

| 5 | Pyrazoline | 178 |

| 10 | Pyridine | 177 |

| 12 | Pyrimidine | 288 |

| 13 | Hydrazide-hydrazone | 291 |

| 14 | Chromene-hydrazide | 289 |

| 15 | Thiazole-hydrazide | 288 |

| 16 | Acrylohydrazide | 287 |

| Ascorbic Acid (Standard) | - | 148 |

Data sourced from PubMed. nih.gov

Table 2: Antioxidant Activity of Naphthalene-Containing Hydrazone Derivatives

This table showcases the oxygen scavenging activity of synthesized hydrazone derivatives of 2-acetyl naphthalene, as evaluated by the DPPH method. worldnewsnaturalsciences.com

| Compound | Substituent on Benzylidene Ring | Antioxidant Activity |

| 2 | 4-Hydroxy | Maximum |

| 4 | 4-Nitro | Maximum |

| 5 | 4-Methoxy | Moderate |

| 6 | 4-Chloro | Maximum |

Data sourced from World News of Natural Sciences. worldnewsnaturalsciences.com

Table 3: Antioxidant Activity of Dihydropyrazole Derivatives

This table presents the IC50 values from the DPPH radical scavenging assay for various dihydropyrazole derivatives, highlighting the influence of different substituents on their antioxidant capacity. acs.org

| Compound | Ar1 Substituent | Ar2 Substituent | IC50 (μM) |

| 5 | Phenyl | p-Methylphenyl | 30.03 |

| 10 | p-Hydroxyphenyl | p-Dimethylaminophenyl | 41.09 |

| Ascorbic Acid (Standard) | - | - | 287.30 |

Data sourced from ACS Omega. acs.org

Advanced Applications and Future Research Directions

Development as Precursors for Complex Drug Scaffolds

Naphthalene (B1677914) derivatives are recognized for their utility as intermediates in the synthesis of pharmaceuticals. cymitquimica.com The specific arrangement of the methoxy (B1213986) and methyl groups on the naphthalene ring in 2-Methoxy-3-methylnaphthalene influences its reactivity and interactions with biological systems, making it a compound of interest for developing complex drug scaffolds. cymitquimica.com

Synthesis of Substituted 1,2,3,4-Tetrahydroisoquinoline (B50084) Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a core component of numerous alkaloids and has been identified in various marine natural products with significant biological activity, including some with potential as anticancer agents. thieme-connect.de The synthesis of substituted THIQ derivatives is a key area of research in medicinal chemistry.

While direct synthesis of THIQ derivatives from this compound is not extensively detailed in the provided search results, the general importance of substituted naphthalenes as precursors for complex heterocyclic systems is well-established. For instance, the synthesis of a key pentacyclic intermediate for the potent antitumor agents ecteinascidin 743 and phthalascidin has been achieved from related naphthalene building blocks. acs.org Furthermore, research has shown that N-benzoyl homoveratrylamines react with chloromethyl methyl ether to form 1,2,3,4-tetrahydroisoquinolines, demonstrating a synthetic route to this important scaffold. rsc.org The functional groups on this compound could potentially be modified to create precursors for similar cyclization reactions, leading to novel THIQ derivatives with potential therapeutic applications. The substitution at the 3-position of THIQ has been shown to influence its inhibitory activity against enzymes like phenylethanolamine N-methyltransferase (PNMT), highlighting the importance of developing synthetic routes to variously substituted THIQs. nih.gov

Potential in Agrochemistry as Intermediate Compounds

Naphthalene derivatives have found application in the agricultural sector as intermediates for pesticides. zhishangchem.com For example, 2-methylnaphthalene (B46627) is utilized in the synthesis of various pesticides, including insecticides and herbicides. eschemy.com The chemical stability and biological efficacy of pesticides can be enhanced through the use of such intermediates. zhishangchem.com

Friedel-Crafts acylation of aromatic compounds like naphthalene derivatives is a crucial reaction in the production of key intermediates for agrochemicals. researchgate.net The reactivity of this compound could be harnessed in similar acylation reactions to produce precursors for new agrochemical agents. The presence of both an electron-donating methoxy group and a methyl group can influence the regioselectivity of such reactions, potentially leading to specific isomers with desired biological activity.

Materials Science Applications, including Corrosion Protection

In the realm of materials science, naphthalene derivatives are utilized as polymer modifiers to enhance mechanical properties, chemical corrosion resistance, and stability. zhishangchem.com The incorporation of these compounds as reactive monomers or auxiliary agents can improve the physical and chemical properties of materials. zhishangchem.com

Recent studies have investigated the use of organic compounds with structures related to this compound as corrosion inhibitors. For example, a benzisoxazole derivative containing a methoxy group demonstrated effective corrosion inhibition for mild steel. researchgate.net The electron-donating nature of the methoxy group was found to contribute to its superior performance. researchgate.net This suggests that this compound, with its electron-rich aromatic system, could also exhibit corrosion-inhibiting properties and warrants investigation in this area.

Exploration in Optoelectronic and Photonic Materials (based on excited state properties)

The photophysical properties of aromatic compounds are central to their application in optoelectronic and photonic materials. The study of excited-state dynamics in conjugated molecules is crucial for designing materials with specific light-emitting or charge-transfer characteristics. unige.chacs.org

Research on related compounds like 1-methoxynaphthalene (B125815) has utilized time-dependent density functional theory (TD-DFT) to investigate electronic properties such as excitation energies and wavelengths. researchgate.net These studies have shown that charge transfer occurs within the molecule, a key process for optoelectronic applications. researchgate.net The excited-state properties of this compound, influenced by its specific substitution pattern, could be explored for potential use in organic light-emitting diodes (OLEDs), sensors, or other photonic devices. The development of materials with a small singlet-triplet excited state energy difference is of particular interest for achieving high internal quantum efficiency in electronic devices. google.com

Emerging Research Frontiers and Synthetic Challenges

Emerging research continues to uncover new applications and synthetic methodologies for functionalized naphthalene derivatives. The synthesis of complex molecules often presents significant challenges, driving the development of novel and more efficient synthetic routes.

One of the ongoing challenges is the regioselective functionalization of the naphthalene core. The development of catalytic methods that allow for precise control over the position of new substituents is a key area of research. For instance, the synthesis of 2-carboethoxy-4-methylnaphthalenes has been an area of focus. tandfonline.com Overcoming these synthetic hurdles will be crucial for fully realizing the potential of compounds like this compound in various advanced applications. Further research into the metabolic pathways of such compounds is also important, as seen in toxicological studies of 2-methylnaphthalene, which can inform the design of safer and more effective molecules. epa.gov

常见问题

Q. What are the critical physicochemical properties of 2-Methoxy-3-methylnaphthalene that influence experimental design?

Methodological Answer: Key properties include:

- Solubility : Soluble in ethanol and acetone, but poorly soluble in water . This necessitates solvent selection for in vitro assays (e.g., using ethanol as a vehicle).

- Melting Point : 72–75°C , which impacts storage conditions (e.g., refrigeration to prevent degradation).

- Stability : Degradation under light exposure requires storage in amber glassware and avoidance of prolonged UV exposure .

- Partition Coefficients : Lack of log Kow data suggests experimental determination via shake-flask or HPLC methods to assess bioavailability.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods with local exhaust ventilation to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, dust masks, and safety goggles to prevent dermal/ocular contact .

- Storage : Store in sealed glass containers at room temperature, away from oxidizers .

- Waste Disposal : Follow hazardous waste guidelines due to potential PAH toxicity; incineration with scrubbers is recommended .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

Methodological Answer:

- Chromatography : Use HPLC with UV detection (λ = 274 nm, based on naphthalene analogs) to assess purity .

- Mass Spectrometry : Compare electron ionization (EI-MS) spectra with NIST reference data (e.g., m/z 158 for molecular ion [M⁺]) .

- Nuclear Magnetic Resonance (NMR) : Confirm methoxy (–OCH₃) and methyl (–CH₃) substituents via ¹H NMR (δ 3.8–4.0 ppm for methoxy, δ 2.5 ppm for methyl) .

Advanced Research Questions

Q. How should in vivo studies be designed to evaluate the chronic toxicity of this compound?

Methodological Answer:

- Exposure Routes : Prioritize inhalation and oral routes, as these are relevant to human exposure pathways .

- Dose Selection : Use subchronic NOAEL/LOAEL data from methylnaphthalene analogs (e.g., 2-methylnaphthalene) to establish dose ranges .

- Endpoints : Monitor hepatic (ALT/AST levels), renal (BUN/creatinine), and respiratory (histopathology) effects .

- Controls : Include vehicle controls (e.g., corn oil for oral gavage) and positive controls (e.g., benzo[a]pyrene for PAH comparison) .

Q. What strategies resolve contradictions in toxicological data across studies on this compound?

Methodological Answer:

- Risk of Bias Assessment : Apply tools from the ATSDR Toxicological Profile, such as evaluating exposure characterization fidelity and blinding in animal studies .

- Meta-Analysis : Pool data from studies with comparable designs (e.g., same species, exposure duration) using random-effects models .

- Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450-mediated oxidation) to explain species-specific differences .

Q. What in silico approaches predict the environmental fate of this compound?

Methodological Answer:

- QSAR Models : Use EPI Suite to estimate biodegradation (e.g., BioHCwin) and bioaccumulation (log Kow) .

- Molecular Dynamics Simulations : Model interactions with soil organic matter to predict adsorption coefficients (Koc) .

- Fugacity Modeling : Apply Level III fugacity models to assess partitioning into air, water, and soil compartments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。